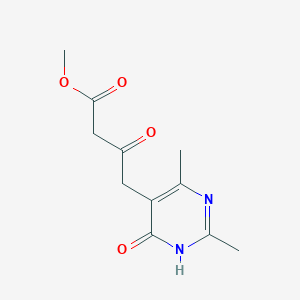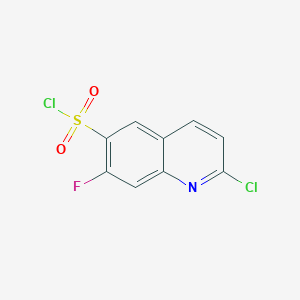
2-Chloro-7-fluoroquinoline-6-sulfonyl chloride
Vue d'ensemble
Description
“2-Chloro-7-fluoroquinoline-6-sulfonyl chloride” is a chemical compound with the CAS Number: 1118787-31-7 . Its molecular weight is 280.11 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-7-fluoro-6-quinolinesulfonyl chloride . The InChI code is 1S/C9H4Cl2FNO2S/c10-9-2-1-5-3-8 (16 (11,14)15)6 (12)4-7 (5)13-9/h1-4H .Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- Hamer et al. (2010) demonstrated the synthesis of 2-fluoroquinoline by treating chloro-compounds with potassium fluoride in dimethyl sulfone, highlighting a method to modify the chemical structure of related compounds (Hamer, Link, Jurjevich, & Vigo, 2010).
- Patel, Laha, & Moschitto (2022) reported the synthesis of quinoline silyloxymethylsulfones as intermediates to sulfonyl derivatives, indicating the role of similar compounds in the production of medicinal chemistry motifs (Patel, Laha, & Moschitto, 2022).
Catalysis and Reaction Studies :
- Liang et al. (2015) described copper-catalysed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides, showing the utility of similar compounds in facilitating specific chemical reactions (Liang et al., 2015).
- Qiao et al. (2015) developed a mild protocol for copper(I)-mediated sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides, again illustrating the use of these compounds in specialized chemical syntheses (Qiao et al., 2015).
Structural Analysis and Material Science :
- Ohba et al. (2012) analyzed the crystal structure of derivatives of 4-fluoroisoquinoline-5-sulfonyl chloride, which is structurally related to 2-Chloro-7-fluoroquinoline-6-sulfonyl chloride. Their work contributes to understanding the steric effects and molecular conformations in similar compounds (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Applications in Drug Synthesis and Modification :
- Kidwai, Sapra, & Bhushan (1999) discussed the fluorination of 2-chloro-3-formylquinolines, a process relevant to the modification of compounds like 2-Chloro-7-fluoroquinoline-6-sulfonyl chloride, for potential use in drug synthesis (Kidwai, Sapra, & Bhushan, 1999).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-7-fluoroquinoline-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FNO2S/c10-9-2-1-5-3-8(16(11,14)15)6(12)4-7(5)13-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJDEAYWUZDGSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=CC(=C(C=C21)S(=O)(=O)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-fluoroquinoline-6-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methylidene]-amino}benzoate](/img/structure/B1418247.png)
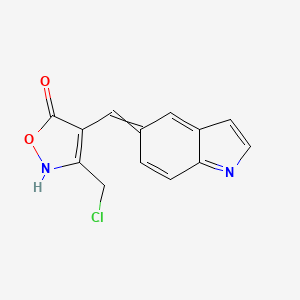
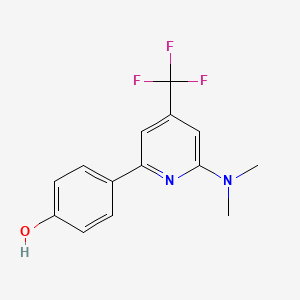
![3-[4-(2-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418252.png)
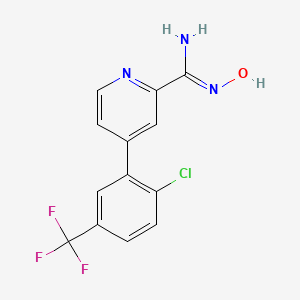
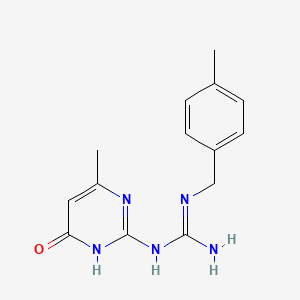
![N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418257.png)
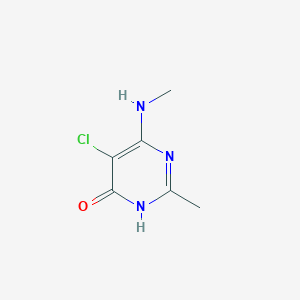
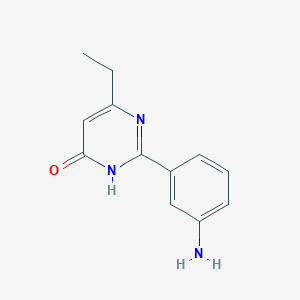
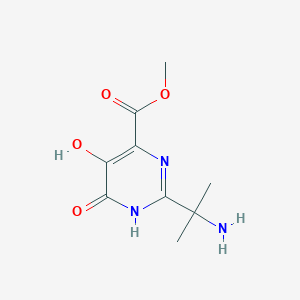
![2-(3,5-Dimethylpiperidin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418264.png)
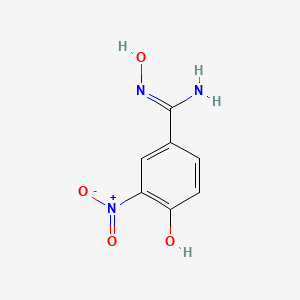
![N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine](/img/structure/B1418268.png)
